molecular formula C7H8O3 B107090 Benzenetriol, methyl- CAS No. 3955-29-1

Benzenetriol, methyl-

Cat. No.: B107090
CAS No.: 3955-29-1
M. Wt: 140.14 g/mol
InChI Key: PHZREHARUPHHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenetriol, methyl-, also known as Benzenetriol, methyl-, is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenetriol, methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenetriol, methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s worth noting that benzene derivatives can undergo nucleophilic reactions . In such reactions, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-poor species) to form a chemical bond. This could potentially be a part of the interaction mechanism of 4-methylbenzene-1,2,3-triol with its targets .

Properties

IUPAC Name

4-methylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZREHARUPHHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223953
Record name Benzenetriol, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3955-29-1, 73684-67-0
Record name 4-Methyl-1,2,3-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3955-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenetriol, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenetriol, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenetriol, methyl-
Reactant of Route 2
Benzenetriol, methyl-
Reactant of Route 3
Reactant of Route 3
Benzenetriol, methyl-
Reactant of Route 4
Reactant of Route 4
Benzenetriol, methyl-
Reactant of Route 5
Reactant of Route 5
Benzenetriol, methyl-
Reactant of Route 6
Benzenetriol, methyl-
Customer
Q & A

Q1: What is the significance of identifying 4-methylpyrogallol derivatives in acarbose metabolism?

A1: Following oral administration of acarbose, a significant portion of the drug undergoes metabolic transformations. Research has identified 4-methylpyrogallol derivatives as key metabolites of acarbose in human urine. [] Specifically, three metabolites were isolated and characterized as monomethylether-monosulphates and a monosulphate-monoglucuronide of 4-methylpyrogallol. [] This discovery highlights the role of metabolic pathways in processing acarbose within the body and provides insights into its pharmacokinetic profile. Understanding the metabolic fate of acarbose can contribute to optimizing its clinical use.

Q2: What analytical techniques were crucial in identifying 4-methylpyrogallol derivatives as acarbose metabolites?

A2: The identification of 4-methylpyrogallol derivatives as metabolites of acarbose heavily relied on a combination of sophisticated analytical techniques. Researchers employed Craig countercurrent distribution and ion-pair HPLC to isolate the metabolites from urine samples. [] Further structural elucidation was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). [] These techniques allowed scientists to determine the chemical structure and confirm the presence of 4-methylpyrogallol moieties within the isolated metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.